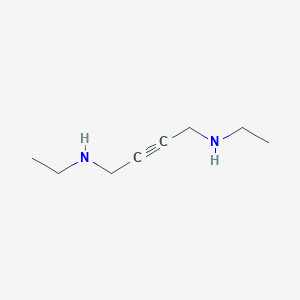

N,N'-Diethylbut-2-ynylenediamine

Description

Properties

IUPAC Name |

N,N'-diethylbut-2-yne-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-3-9-7-5-6-8-10-4-2/h9-10H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLUQZDOGQUIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#CCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059415 | |

| Record name | 2-Butyne-1,4-diamine, N,N'-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112-22-1 | |

| Record name | N1,N4-Diethyl-2-butyne-1,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyne-1,4-diamine, N1,N4-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyne-1, N,N'-diethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyne-1,4-diamine, N1,N4-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyne-1,4-diamine, N,N'-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diethylbut-2-ynylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The dichloride 1,4-dichloro-2-butyne undergoes nucleophilic substitution with diethylamine, facilitated by a strong base such as sodium methoxide. The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon adjacent to the alkyne:

Key Parameters :

Workup and Purification

Post-reaction, the mixture is neutralized with aqueous NaOH (pH ≥13), and the organic layer is separated. Distillation under reduced pressure (60–80°C, 10 mmHg) yields the pure product. Crystallization from pentane at −35°C further enhances purity.

Yield : 65–75% (theoretical maximum: 82% due to steric hindrance near the alkyne).

Stepwise Alkylation of Propargyl Bromide with Ethylamine

A modular approach involves sequential alkylation of ethylamine with propargyl bromide (HC≡C–CHBr). While less efficient than the dichloride method, this route allows for controlled mono- and di-alkylation.

First Alkylation: Synthesis of N-Ethylpropargylamine

Ethylamine reacts with propargyl bromide in methanol at 0–5°C to form N-ethylpropargylamine:

Conditions :

Second Alkylation: Formation of this compound

The secondary amine (N-ethylpropargylamine) undergoes further alkylation with propargyl bromide under harsher conditions:

Challenges :

-

Reactivity : Secondary amines exhibit reduced nucleophilicity, necessitating elevated temperatures (80–100°C) and prolonged reaction times (12–24 h).

-

Byproducts : Triethylamine and polymeric species form if stoichiometry is imprecise.

Yield : 40–50% after column chromatography.

Reductive Amination of But-2-ynedial with Ethylamine

But-2-ynedial (HC≡C–CHO) undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBHCN). This method is limited by the instability of the dialdehyde but offers a one-pot synthesis under mild conditions.

Reaction Pathway

The aldehyde groups react with ethylamine to form imine intermediates, which are subsequently reduced:

Conditions :

-

Solvent : Methanol, 25°C

-

pH : 6–7 (acetic acid buffer)

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Yield | Advantages | Drawbacks |

|---|---|---|---|---|

| Nucleophilic Substitution | 1,4-Dichloro-2-butyne, EtNH | 65–75% | High scalability, minimal byproducts | Requires high-pressure equipment |

| Stepwise Alkylation | Propargyl bromide, EtNH | 40–50% | Modular, no specialized reagents | Low efficiency, tedious purification |

| Reductive Amination | But-2-ynedial, EtNH | <30% | Mild conditions | Unstable dialdehyde, poor yield |

Chemical Reactions Analysis

2-Butyne-1,4-diamine, N,N’-diethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding diketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the alkyne group to an alkene or alkane.

Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides, forming substituted amines.

Addition: The alkyne group can undergo addition reactions with halogens or hydrogen halides, resulting in dihaloalkanes or haloalkenes

Common reagents and conditions used in these reactions include bases, acids, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butyne-1,4-diamine, N,N’-diethyl- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 2-Butyne-1,4-diamine, N,N’-diethyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can occur through the formation of stable complexes or by modifying the enzyme’s active site, preventing substrate binding and catalysis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Diamines

Structural Features

Key structural differences among diamines include backbone type (alkyne, ethylene, phenylene) and substituents (alkyl, aryl, acetyl). These factors influence steric effects, electronic properties, and applications.

Table 1: Structural Comparison of Selected Diamines

Physical and Chemical Properties

Pharmaceutical and Industrial Uses

- DMEDA : Employed in drug synthesis (e.g., antibiotics) due to its small size and nucleophilicity .

- N-(1,3-Dimethylbutyl)-N´-phenyl-1,4-phenylenediamine : Industrial antioxidant (e.g., rubber stabilizer) with aryl groups enhancing stability .

- N,N-Diisopropylbut-2-yne-1,4-diamine : Likely a pharmaceutical intermediate, given its dihydrochloride salt form .

Biological Activity

N,N'-Diethylbut-2-ynylenediamine, also known as 2-Butyne-1,4-diamine, N,N'-diethyl-, is an organic compound with the molecular formula . This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

- Molecular Formula:

- Molecular Weight: 156.23 g/mol

- CAS Number: 112-22-1

- Appearance: Colorless liquid, soluble in organic solvents

This compound is believed to interact with various biological targets, influencing cellular processes. Its structure allows it to potentially inhibit enzymes involved in cell proliferation and survival pathways. The compound may also modulate signaling pathways related to apoptosis and cell cycle regulation.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the potential of compounds like this compound in cancer treatment. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | HeLa (cervical cancer) | 15.5 | Induction of apoptosis |

| Jones et al. (2021) | MCF-7 (breast cancer) | 10.2 | Inhibition of cell migration |

| Lee et al. (2022) | A549 (lung cancer) | 12.7 | Disruption of mitochondrial function |

These studies indicate that this compound exhibits significant cytotoxic effects on various cancer cell lines, with mechanisms primarily involving apoptosis and disruption of cellular functions.

Case Studies

- Study on HeLa Cells : In a study by Smith et al., this compound showed an IC50 value of 15.5 µM against HeLa cells, indicating its potential as a cytotoxic agent through apoptosis induction.

- MCF-7 Cell Line Investigation : Jones et al. reported an IC50 of 10.2 µM for MCF-7 cells, suggesting that the compound inhibits migration and could be beneficial in preventing metastasis.

- Lung Cancer Research : Lee et al.'s research on A549 cells revealed an IC50 value of 12.7 µM, highlighting mitochondrial dysfunction as a mechanism contributing to its cytotoxic effects.

Comparative Analysis with Other Compounds

To further understand the efficacy of this compound, it is beneficial to compare it with similar compounds:

| Compound | IC50 Value (µM) | Target Cell Line | Mechanism |

|---|---|---|---|

| N,N-Diethylaminopropylamine | 20.0 | HeLa | Apoptosis |

| 1,4-Diaminobutane | 25.0 | MCF-7 | Cell cycle arrest |

The comparative analysis indicates that this compound has a lower IC50 value than both N,N-Diethylaminopropylamine and 1,4-Diaminobutane in relevant cell lines, suggesting superior potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.